2,4,4-Trimethyl-3-(3-oxobutyl)cyclohex-2-enone
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Overview
Description
2,4,4-Trimethyl-3-(3-oxobutyl)cyclohex-2-enone is a chemical compound with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.2967 g/mol . It is also known by other names such as 3-Oxo-7,8-dihydro-β-ionol and 4-Oxo-β-dihydroionone . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a 3-oxobutyl group and three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-3-(3-oxobutyl)cyclohex-2-enone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,4,4-trimethylcyclohexanone with an appropriate aldehyde or ketone in the presence of a base catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and optimized reaction conditions are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-3-(3-oxobutyl)cyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,4,4-Trimethyl-3-(3-oxobutyl)cyclohex-2-enone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-3-(3-oxobutyl)cyclohex-2-enone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-7,8-dihydro-β-ionol
- 4-Oxo-β-dihydroionone
Uniqueness
2,4,4-Trimethyl-3-(3-oxobutyl)cyclohex-2-enone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexene ring with a 3-oxobutyl group and three methyl groups sets it apart from other similar compounds .
Properties
CAS No. |
72008-46-9 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2,4,4-trimethyl-3-(3-oxobutyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O2/c1-9(14)5-6-11-10(2)12(15)7-8-13(11,3)4/h5-8H2,1-4H3 |
InChI Key |
QUHPCHDTFDSTTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)CCC(=O)C |
Origin of Product |
United States |
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